

Application Note: Synthesis of Methyl Iodide from Methanol and Phosphorus Triiodide

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Compound of Interest		
Compound Name:	Phosphorus triiodide	
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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of methyl iodide (iodomethane) via the reaction of methanol with **phosphorus triiodide** (PI₃). The PI₃ is conveniently generated in situ from the reaction of red phosphorus and iodine. Methyl iodide is a crucial reagent in organic synthesis, primarily used as a methylating agent.[1][2] This protocol outlines the necessary safety precautions, experimental setup, reaction procedure, purification steps, and expected yield.

Introduction

Methyl iodide is an indispensable reagent for introducing methyl groups into various organic molecules through nucleophilic substitution (S_n2) reactions.[2] Its utility stems from the fact that iodide is an excellent leaving group, and the methyl group is sterically unhindered, making it highly reactive towards a wide range of nucleophiles.[3] The most common and convenient laboratory-scale preparation involves the reaction of methanol with **phosphorus triiodide**.[1][4] The **phosphorus triiodide** is typically formed in situ by the addition of iodine to a suspension of red phosphorus in methanol.[3][5][6]

The overall reaction is exothermic and proceeds according to the following equation:

 $3 \text{ CH}_3\text{OH} + \text{PI}_3 \rightarrow 3 \text{ CH}_3\text{I} + \text{H}_3\text{PO}_3[3][7]$



Given the toxicity and volatility of methyl iodide, strict adherence to safety protocols is paramount throughout the procedure.

Safety Precautions

Warning: Methyl iodide is toxic, a suspected carcinogen, and harmful if inhaled, swallowed, or absorbed through the skin.[8][9][10][11] Acute exposure can cause nausea, vomiting, dizziness, and neurological damage.[9] All operations must be performed inside a certified chemical fume hood.

- Personal Protective Equipment (PPE):
 - Wear a chemical-resistant lab coat, splash-proof safety goggles, and a face shield.[10][11]
 - Use heavy-duty nitrile or neoprene gloves; latex gloves offer insufficient protection.[12]
 Inspect gloves before use.[11]
- Handling:
 - Use syringes or cannulas for liquid transfers to minimize exposure.
 - Ensure all glassware joints are properly sealed to prevent vapor leakage.[1]
 - Keep the receiving flask chilled in an ice bath during distillation to minimize the loss of the volatile product.[1][6]
- Spill & Emergency Procedures:
 - In case of a spill, evacuate the area and contain the spill using an inert absorbent material (e.g., vermiculite or sand).[12]
 - For skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
 - For inhalation, move the individual to fresh air and seek immediate medical attention.[8]
 [10]
- Storage:



Store methyl iodide in a tightly sealed, dark glass bottle in a cool, dry, and well-ventilated area away from light, heat, and incompatible substances.[3][11][12] Degraded samples may appear purplish due to the formation of iodine.[3]

Experimental Protocol

This protocol is based on the in situ generation of **phosphorus triiodide** from red phosphorus and iodine in methanol.

Materials and Equipment

- Reagents:
 - Methanol (anhydrous)
 - lodine (crystalline)
 - Red Phosphorus
 - 5% Sodium Hydroxide (NaOH) solution (or Sodium Thiosulfate solution)
 - Anhydrous Calcium Chloride (CaCl₂)
 - Ice
- Equipment:
 - Round-bottom flask (500 mL)
 - Reflux condenser
 - Separatory funnel
 - Simple distillation apparatus
 - Heating mantle or water bath
 - Magnetic stirrer and stir bar



- Erlenmeyer flasks
- Beakers and graduated cylinders

Reaction Procedure

- Setup: Assemble a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser in a chemical fume hood. Ensure a steady flow of cold water through the condenser.[1]
- Reactant Charging: To the flask, add 50 g of red phosphorus and 180 g (approx. 227 mL) of methanol.[13]
- Iodine Addition: Begin stirring the methanol-phosphorus suspension. Gradually add 500 g of iodine crystals to the flask through the top of the condenser in small portions.[13]
- Reaction Control: The reaction is exothermic, and a considerable amount of heat will be generated.[6][13] If the reaction becomes too vigorous, cool the flask with an ice bath to maintain a controlled reflux.
- Reaction Completion: After all the iodine has been added, allow the mixture to stir at room temperature. The reaction can be left overnight to ensure completion.[13]

Product Isolation and Purification

- Distillation: Reconfigure the apparatus for simple distillation. Heat the reaction flask gently using a water bath (around 70°C) to distill the crude methyl iodide.[6] Collect the distillate in a receiver flask cooled in an ice bath. Collect the fraction boiling up to ~45°C.[13]
- Washing: Transfer the colorless or slightly colored distillate to a separatory funnel. Wash the
 crude product with a 5% aqueous solution of sodium hydroxide to remove any unreacted
 iodine (indicated by a purple or brown color) and acidic byproducts like hydriodic acid.[13]
 The lower layer is the methyl iodide. Drain the colorless methyl iodide layer into a clean, dry
 Erlenmeyer flask.
- Drying: Add anhydrous calcium chloride pellets to the methyl iodide and swirl gently.[13] Let
 it stand for 20-30 minutes until the liquid is clear, indicating it is dry.



• Final Distillation: Decant the dried methyl iodide into a clean distillation apparatus and perform a final distillation, collecting the pure fraction boiling at 41-43°C.[4]

Data Presentation

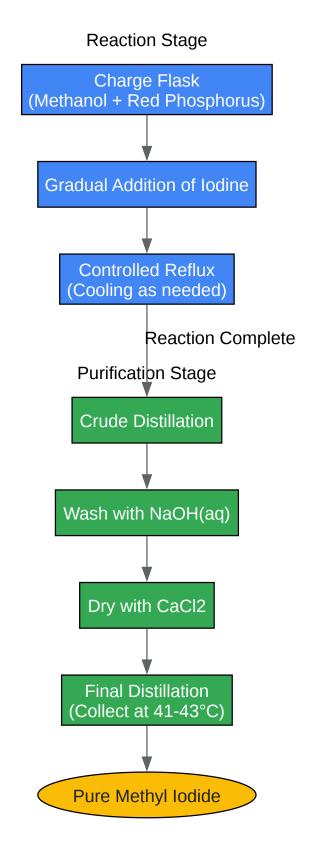
The following table summarizes the key quantitative data for this synthesis.

Parameter	Value	Reference	
Reactants			
Methanol (CH₃OH)	180 g (5.62 mol)	[13]	
Red Phosphorus (P)	50 g (1.61 mol)	[13]	
lodine (I ₂)	500 g (1.97 mol)	[13]	
Product: Methyl Iodide (CH ₃ I)			
Molar Mass	141.94 g/mol	[5]	
Boiling Point	41 - 43 °C	[4]	
Density (20 °C)	~2.28 g/mL	[5]	
Theoretical Yield	~562 g		
Typical Experimental Yield	450 - 500 g (80 - 89%)	[1][13][14]	
Appearance	Colorless, highly refractive liquid	[13]	

Experimental Workflow Diagram

The logical flow of the synthesis and purification process is illustrated below.





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Caption: Workflow for the synthesis and purification of methyl iodide.



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